(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 4-fluorobenzylidene to form an intermediate, which is then cyclized with 1,5-diphenyl-1,3,4,5-tetrahydropyrrole-2,6-dione under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-4-(4-chlorophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione
- (3Z)-4-(4-bromophenyl)-3-(4-methylbenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione
Uniqueness
The uniqueness of (3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione lies in its specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C31H20BrFN2O2 |
---|---|
Molecular Weight |
551.4 g/mol |
IUPAC Name |
(3Z)-4-(4-bromophenyl)-3-[(4-fluorophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C31H20BrFN2O2/c32-22-15-13-21(14-16-22)28-27-26(19-20-11-17-23(33)18-12-20)30(36)35(25-9-5-2-6-10-25)29(27)31(37)34(28)24-7-3-1-4-8-24/h1-19,28H/b26-19- |
InChI Key |
ASRJFWVJTNMNLM-XHPQRKPJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(C\3=C(C2=O)N(C(=O)/C3=C\C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.